methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Description
Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Biological Activity
Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in modulating various biological pathways.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : Approximately 373.87 g/mol
The presence of the chlorobenzyl and sulfamoyl groups contributes to its biological activity by enhancing its interaction with specific molecular targets.
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
- Modulation of Receptor Activity : The compound may interact with various receptors involved in pain and inflammation pathways, potentially reducing symptoms associated with these conditions .
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have been reported to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . Specific studies on similar compounds have demonstrated significant cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Compounds within this class are known to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Some studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial and fungal strains .
Antitumor Efficacy
A study investigating the effects of a related pyrazole derivative on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that these compounds could enhance the cytotoxic effects of doxorubicin, suggesting a potential for combination therapy in resistant cancer types. The results indicated a synergistic effect when combined with traditional chemotherapy agents .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of pyrazoles found that these compounds significantly reduced edema in animal models, supporting their use in treating inflammatory diseases. The mechanism was primarily attributed to the inhibition of cyclooxygenase pathways.
Data Summary Table
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-14-8-10-16(11-9-14)23(2)29(26,27)19-17(20(25)28-3)13-24(22-19)12-15-6-4-5-7-18(15)21/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVJCUUHSDPEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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